molecular formula C25H22N2O5 B2426015 8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034432-25-0

8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2426015
CAS RN: 2034432-25-0
M. Wt: 430.46
InChI Key: RGWUZZHPHYMVIT-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one, also known as QMJC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

A range of derivatives related to the query compound have been synthesized through various chemical reactions, emphasizing the versatility of chromene compounds in chemical synthesis. For instance, Han et al. (2014) synthesized a series of 11-amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives, highlighting the importance of chromene compounds in the development of new chemical entities Synthesis and Characterization of 11-Amino-3-Methoxy-8-Substituted-12-Aryl-8,9-Dihydro-7H-Chromeno[2,3-b]Quinolin-10(12H)-One Derivatives.

Bio-Evaluation of Derivatives

The biological activities of chromene derivatives have been extensively studied, revealing their potential in various pharmacological areas. Abdelwahab and Fekry (2022) reported on the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives, displaying potential analgesic and anticonvulsant activities, highlighting the pharmacological potential of chromene derivatives Anti-cancerous properties of the synthesized substituted chromene compounds and their pharmacological activities.

Antimicrobial Activities

Chromene derivatives have shown promising antimicrobial activities. Okasha et al. (2016) synthesized a series of chromene molecules to explore their antimicrobial activity, demonstrating that some derivatives exhibit potent antimicrobial activities against a range of microorganisms Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine Derivatives.

properties

IUPAC Name

8-methoxy-3-(4-quinolin-8-yloxypiperidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-30-21-9-3-6-17-15-19(25(29)32-23(17)21)24(28)27-13-10-18(11-14-27)31-20-8-2-5-16-7-4-12-26-22(16)20/h2-9,12,15,18H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUZZHPHYMVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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